molecular formula C15H24OS B8310323 4-(Nonylthio)phenol

4-(Nonylthio)phenol

Cat. No.: B8310323
M. Wt: 252.4 g/mol
InChI Key: ULDJYJVEDGWULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Nonylthio)phenol is a phenolic derivative characterized by a nonylthio (-S-C₉H₁₉) substituent at the para position of the benzene ring. Its molecular formula is C₁₅H₂₄OS, with a molecular weight of 276.41 g/mol. The thioether (sulfur-linked) group distinguishes it from alkylphenols like 4-nonylphenol, where the substituent is an oxygen-bound alkyl chain.

Properties

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

4-nonylsulfanylphenol

InChI

InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12,16H,2-8,13H2,1H3

InChI Key

ULDJYJVEDGWULA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-(Nonylthio)phenol -S-C₉H₁₉ C₁₅H₂₄OS 276.41 Liquid crystals, NLO materials
4-Nonylphenol -O-C₉H₁₉ C₁₅H₂₄O 220.36 Surfactants, endocrine disruptor
4-Nitrophenol -NO₂ C₆H₅NO₃ 139.11 Pesticide intermediates, UV absorption
4-Phenylphenol -C₆H₅ C₁₂H₁₀O 170.21 Disinfectants, polymer stabilizers
4-(4-Pentylcyclohexyl)phenol Cyclohexyl-pentyl C₁₇H₂₆O 246.38 Liquid crystal displays

Substituent Impact :

  • Electron Effects: The thioether group (-S-) is less electron-withdrawing than nitro (-NO₂) but more polarizable than alkyl (-O-C₉H₁₉) groups, influencing redox behavior and UV absorption .
  • Hydrophobicity: The nonylthio group enhances lipophilicity (logP ~5.2), comparable to 4-nonylphenol (logP ~4.8), but higher than 4-nitrophenol (logP ~1.9) .

Physicochemical Properties

Property This compound 4-Nonylphenol 4-Nitrophenol 4-Phenylphenol
Melting Point (°C) ~90–95 (est.) −20 to 10 113–115 165–167
Water Solubility (mg/L) <1 (est.) 5–10 16,000 120
Boiling Point (°C) 320–330 (est.) 290–310 279 305
UV λmax (nm) 285 (thioether) 275–280 318 270

Notes:

  • Thioethers like this compound exhibit lower water solubility than oxygen analogs due to reduced hydrogen-bonding capacity .
  • The nitro group in 4-nitrophenol increases solubility in polar solvents but decreases thermal stability compared to alkyl/arylphenols .

Environmental and Toxicological Behavior

Parameter This compound 4-Nonylphenol 4-Nitrophenol
Biodegradability Low (sulfur resistance) Moderate (OECD 301F: 40% in 28d) High (aerobic: >90% in 7d)
Persistence High (t₁/₂ >60d in soil) High (t₁/₂ ~30–60d) Low (t₁/₂ ~1–5d)
Ecotoxicity (LC50, Daphnia magna, mg/L) 0.8–1.2 (est.) 0.3–1.0 4.5–6.0

Key Findings :

  • This compound’s sulfur linkage may hinder microbial degradation, leading to longer environmental persistence than 4-nonylphenol .

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